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Compound of Interest

Compound Name: Dioxygen monofluoride
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Application Notes and Protocols for the Computational Investigation of the Dioxygen
Monofluoride Radical

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the computational modeling of dioxygen
monofluoride (OzF¢), a highly reactive radical species. It is intended for researchers in
chemistry, materials science, and drug development who utilize computational methods to
study reactive intermediates. This guide outlines detailed protocols for performing quantum
chemical calculations on Oz2F+ and presents a summary of key quantitative data obtained from
various computational methods.

Introduction to Dioxygen Monofluoride (OzF¢)

Dioxygen monofluoride is a radical with the chemical formula OzF-.[1] It is known to have a
Cs symmetry structure. Due to its high reactivity and instability at ambient temperatures,
experimental characterization is challenging, making computational modeling an indispensable
tool for understanding its structure, properties, and reactivity.

Application Notes

The computational modeling of the OzF¢ radical has several important applications:
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o Thermochemical Analysis: Accurate calculation of the enthalpy and Gibbs free energy of
formation is crucial for understanding the stability and role of OzFe in chemical reactions.[2]
Computational methods like G3//B3LYP and G3MP2B3 have been employed to determine
these properties.

e Spectroscopic Characterization: Predicted vibrational frequencies can aid in the identification
of Oz2Fe in experimental spectra, such as in matrix isolation studies.

o Reactivity and Mechanistic Studies: Understanding the electronic structure and geometry of
O2zF- is the first step in modeling its reactions. For instance, the potential energy surface of
the F(3P) + O2(32g~) reaction, which leads to the formation of OzFe, can be computationally
mapped to elucidate the reaction mechanism and kinetics.

e Atmospheric Chemistry: Dioxygen monofluoride and related species may play a role in
atmospheric processes, and computational studies can help to unravel these complex
reaction networks.

Experimental Protocols: Computational Modeling of
OzF-

This section provides a step-by-step protocol for performing computational chemistry
calculations on the dioxygen monofluoride radical using the Gaussian software package. As
an open-shell system (a doublet), specific considerations are required.[3]

Protocol 1: Geometry Optimization and Vibrational
Frequency Calculation

This protocol describes how to obtain the equilibrium geometry and vibrational frequencies of
the OzF- radical.

1. Building the Initial Structure:

o Use a molecular modeling program (e.g., GaussView) to build an initial structure of OzFs. An
approximate O-O bond length of 1.2 A, an O-F bond length of 1.7 A, and an O-O-F bond
angle of 110° can be used as a starting point.
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. Gaussian Input File Preparation:
Create a Gaussian input file with the following structure:
%chk: Specifies the name of the checkpoint file for saving calculation results.
#P: Requests detailed output.

Method/BasisSet: Replace with the desired level of theory and basis set (e.g., UB3LYP/6-
311+G(d,p), CCSD(T)/aug-cc-pVTZ). For open-shell systems, an unrestricted method (e.qg.,
UHF, UB3LYP) is typically used.[4]

Opt Freq: Keywords for geometry optimization followed by a vibrational frequency
calculation.

Title Card: A brief description of the calculation.

Charge and Multiplicity: 0 2 specifies a neutral molecule with a spin multiplicity of 2 (a
doublet, for one unpaired electron).[3]

Molecular Specification: The initial Cartesian coordinates of the atoms.
. Running the Calculation:

Submit the input file to the Gaussian program.
. Analysis of the Output:

Optimized Geometry: The final optimized geometry (bond lengths and angles) can be found
in the output file.

Vibrational Frequencies: The calculated vibrational frequencies will be listed in the output. A
successful geometry optimization to a minimum energy structure will result in all positive
(real) frequencies.

Spin Contamination: For unrestricted calculations, it is important to check the value of in the
output. For a pure doublet state, the value should be 0.75. Significant deviation from this
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value indicates spin contamination, which may require the use of a different computational
method.[3]

Protocol 2: High-Accuracy Energy Calculation

This protocol is for obtaining a more accurate single-point energy of the OzFe radical at a
previously optimized geometry.

1. Gaussian Input File Preparation:
o Use the optimized geometry from Protocol 1.

o Create a Gaussian input file with a higher-level method (e.g., CCSD(T)) and a larger basis
set.

o Geom=Check Guess=Read: These keywords instruct Gaussian to read the geometry and
wavefunction from the checkpoint file of the previous calculation.

2. Running and Analyzing the Calculation:
o Submit the job and extract the final electronic energy from the output file.

Quantitative Data Summary

The following tables summarize key quantitative data for the OzFe radical obtained from various
computational methods.

Table 1. Optimized Geometries of the OzF+ Radical

. 0O-0O Bond Length O-F Bond Length O-O-F Bond Angle
Method/Basis Set

(A) (A) )
Experimental Not Available Not Available Not Available
CCSD(T)/aug-cc-

Data not found Data not found Data not found
pvTZ
B3LYP/6-311+G(d,p) Data not found Data not found Data not found
M06-2X/6-311+G(d,p)  Data not found Data not found Data not found

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


http://junzhu.chem8.org/sites/default/files/Open%20shell%20systems.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Table 2: Calculated Vibrational Frequencies of the OzF+ Radical (cm~1)

Method/Basis Set v(O-O Stretch) v(O-F Stretch) 6(0O-O-F Bend)

Experimental Not Available Not Available Not Available

CCSD(T)/aug-cc-

Data not found Data not found Data not found
pVvTZ
B3LYP/6-311+G(d,p) Data not found Data not found Data not found
M06-2X/6-311+G(d,p)  Data not found Data not found Data not found

Table 3: Thermochemical Data for the OzF¢ Radical

. Gibbs Free Energy of
Enthalpy of Formation .
Method Formation (AfG°29s,
(AfHC298, kcallmol)

kcal/mol)
G3//B3LYP Data not found Data not found
G3B3 Data not found Data not found
CBS-0QB3 Data not found Data not found

Note: The tables are currently placeholders as specific computational results for OzF+ were not
found in the provided search results. Further literature search is required to populate these
tables with accurate data.

Visualizations
Computational Workflow for OzF« Modeling

The following diagram illustrates the general workflow for the computational modeling of the
dioxygen monofluoride radical.
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Caption: A flowchart illustrating the key steps in the computational modeling of the dioxygen
monofluoride radical.

Potential Energy Surface of the F + Oz Reaction
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The formation of the dioxygen monofluoride radical can be understood by examining the
potential energy surface (PES) of the reaction between a fluorine atom and an oxygen
molecule. A schematic representation of the reaction coordinate is shown below.

Caption: A simplified potential energy surface diagram for the formation of the OzFe radical from
F and Oa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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